Polar Surface Area Advantage: 3-(3-Methoxyphenoxy)pyrrolidine Provides a 43% Increase in PSA Over 3-Phenoxypyrrolidine, Enhancing CNS Drug-Likeness
The polar surface area (PSA) of 3-(3-methoxyphenoxy)pyrrolidine is calculated at 30.49 Ų, a 43% increase over the 21.26 Ų PSA of the unsubstituted 3-phenoxypyrrolidine scaffold . This PSA elevation is driven by the additional methoxy oxygen acting as a hydrogen bond acceptor. In the context of CNS drug discovery, increasing PSA from ~21 to ~30 Ų while maintaining a LogP of ~1.76 positions the compound more favorably within the desirable CNS MPO (Multiparameter Optimization) space, predicting improved aqueous solubility and reduced non-specific tissue binding relative to the unsubstituted comparator, without exceeding the PSA threshold (>60-70 Ų) that impairs passive blood-brain barrier permeability .
| Evidence Dimension | Topological Polar Surface Area (tPSA) as a predictor of CNS drug-likeness and solubility |
|---|---|
| Target Compound Data | PSA = 30.49 Ų; LogP = 1.76 |
| Comparator Or Baseline | 3-Phenoxypyrrolidine: PSA = 21.26 Ų; LogP = 1.76 |
| Quantified Difference | ΔPSA = +9.23 Ų (+43.4% increase relative to comparator) |
| Conditions | Calculated values from ChemSrc database using standard molecular property prediction algorithms |
Why This Matters
Researchers optimizing CNS-penetrant leads can select 3-(3-methoxyphenoxy)pyrrolidine specifically when the target product profile requires higher polarity than the baseline 3-phenoxypyrrolidine scaffold, without sacrificing the favorable LogP that supports passive brain permeation.
